molecular formula C9H9BrN2 B12303033 4-Bromo-2-cyano-6-isopropyl-pyridine

4-Bromo-2-cyano-6-isopropyl-pyridine

Cat. No.: B12303033
M. Wt: 225.08 g/mol
InChI Key: XVPJJDCDBLNHJW-UHFFFAOYSA-N
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Description

4-Bromo-6-(1-methylethyl)-2-pyridinecarbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4th position, an isopropyl group at the 6th position, and a cyano group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(1-methylethyl)-2-pyridinecarbonitrile typically involves the bromination of 6-(1-methylethyl)-2-pyridinecarbonitrile. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-6-(1-methylethyl)-2-pyridinecarbonitrile may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(1-methylethyl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 6-(1-methylethyl)-2-pyridinecarboxamide.

    Oxidation: Formation of 6-(1-methylethyl)-2-pyridinecarboxylic acid.

Scientific Research Applications

4-Bromo-6-(1-methylethyl)-2-pyridinecarbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agricultural Chemistry: It is explored as a precursor for agrochemicals, including herbicides and pesticides.

    Biological Studies: It is utilized in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(1-methylethyl)-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of the bromine atom and cyano group can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(1-methylethyl)-2-pyridinecarbonitrile: Similar structure with a chlorine atom instead of bromine.

    4-Bromo-2-pyridinecarbonitrile: Lacks the isopropyl group at the 6th position.

    6-(1-Methylethyl)-2-pyridinecarbonitrile: Lacks the bromine atom at the 4th position.

Uniqueness

4-Bromo-6-(1-methylethyl)-2-pyridinecarbonitrile is unique due to the combination of the bromine atom, isopropyl group, and cyano group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

4-bromo-6-propan-2-ylpyridine-2-carbonitrile

InChI

InChI=1S/C9H9BrN2/c1-6(2)9-4-7(10)3-8(5-11)12-9/h3-4,6H,1-2H3

InChI Key

XVPJJDCDBLNHJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=N1)C#N)Br

Origin of Product

United States

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